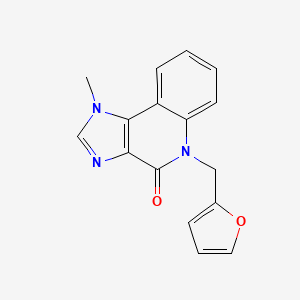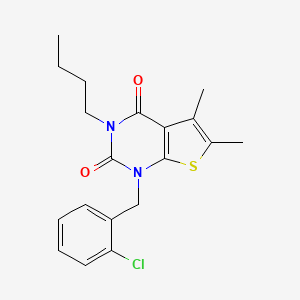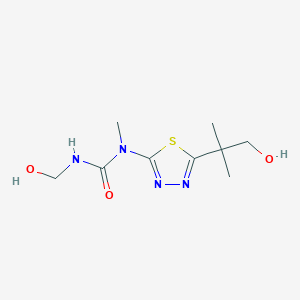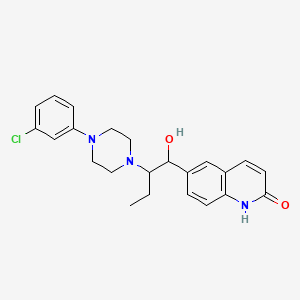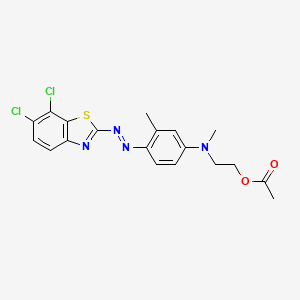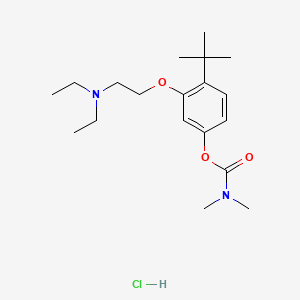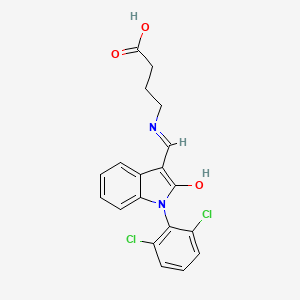
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a butanoic acid moiety linked to an indole structure, which is further substituted with a dichlorophenyl group. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where the indole derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a condensation reaction between the indole derivative and a butanoic acid derivative, such as butanoyl chloride, in the presence of a base like pyridine.
Final Coupling and Isomerization: The final step involves the coupling of the intermediate with an appropriate amine, followed by isomerization to obtain the (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amino or thiol-substituted derivatives
科学的研究の応用
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic or signaling processes.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a dichlorophenyl group but different core structure.
Uniqueness
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is unique due to its specific combination of functional groups and geometric isomerism, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
172371-99-2 |
|---|---|
分子式 |
C19H16Cl2N2O3 |
分子量 |
391.2 g/mol |
IUPAC名 |
4-[[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]methylideneamino]butanoic acid |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-14-6-3-7-15(21)18(14)23-16-8-2-1-5-12(16)13(19(23)26)11-22-10-4-9-17(24)25/h1-3,5-8,11,26H,4,9-10H2,(H,24,25) |
InChIキー |
MTHYVSJBGJOIHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


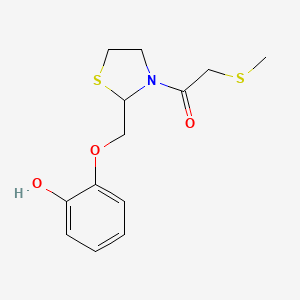
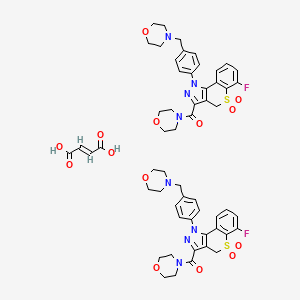
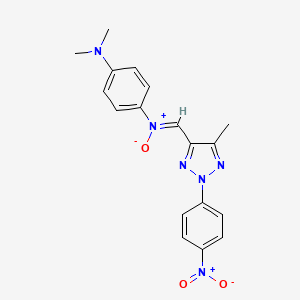
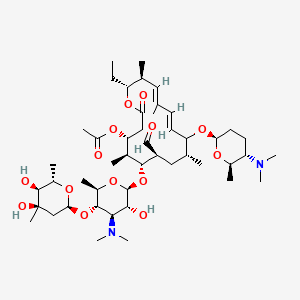
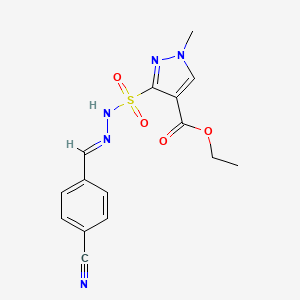

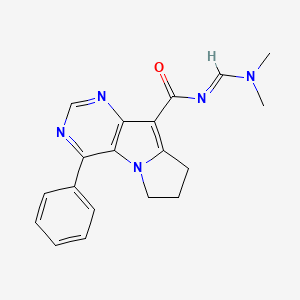
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
